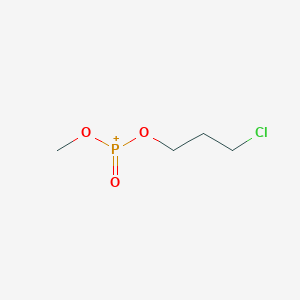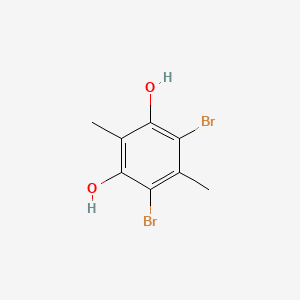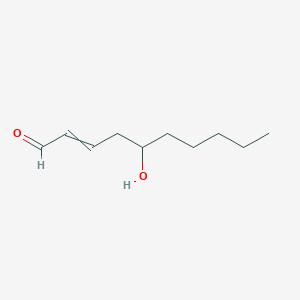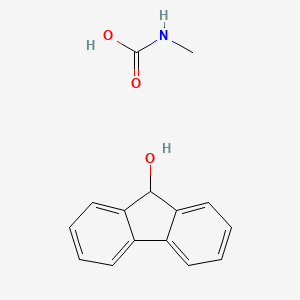![molecular formula C12H34HgSi4 B14590959 Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1) CAS No. 61576-79-2](/img/structure/B14590959.png)
Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) typically involves the reaction of trimethylsilyl chloride with a mercury-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of specialized equipment and reactors is essential to handle the potentially hazardous nature of mercury compounds safely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to lower oxidation state mercury compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving silicon and mercury chemistry.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as mercury-based drugs, may involve this compound.
Industry: It can be used in the development of new materials and catalysts that incorporate silicon and mercury.
Mechanism of Action
The mechanism by which Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with other atoms and molecules, influencing chemical reactivity and stability. The pathways involved in these interactions depend on the specific context of the reaction or application.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A precursor used in the synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1).
Mercury(II) chloride: Another mercury-containing compound with different reactivity and applications.
Tetramethylsilane: A silicon-containing compound used in NMR spectroscopy.
Uniqueness
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is unique due to its combination of silicon and mercury atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
CAS No. |
61576-79-2 |
|---|---|
Molecular Formula |
C12H34HgSi4 |
Molecular Weight |
491.33 g/mol |
InChI |
InChI=1S/2C6H17Si2.Hg/c2*1-7(2)6-8(3,4)5;/h2*6H2,1-5H3; |
InChI Key |
JELWBRYXGHRNCS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C[Si](C)(C)C.C[Si](C)C[Si](C)(C)C.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
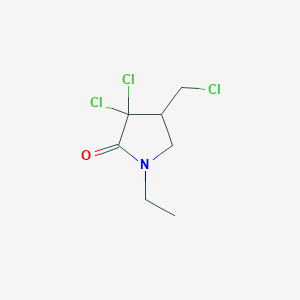
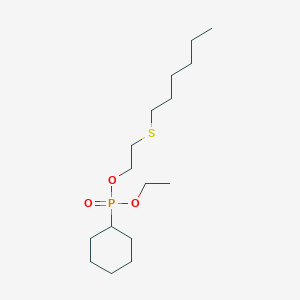
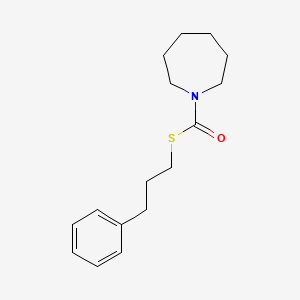
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
